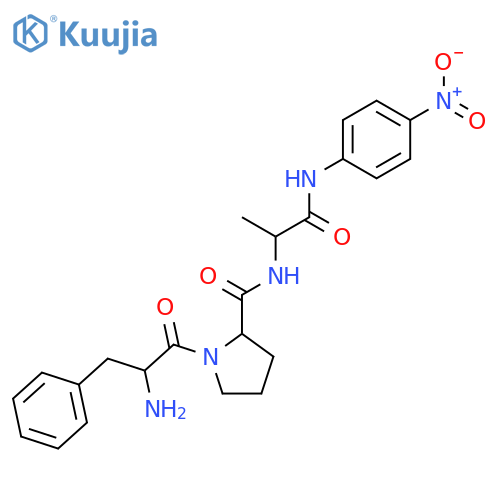Cas no 201738-99-0 (H-Phe-Pro-Ala-pNA)

H-Phe-Pro-Ala-pNA 化学的及び物理的性質
名前と識別子
-
- L-Alaninamide, L-phenylalanyl-L-prolyl-N-(4-nitrophenyl)-
- (2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
- H-PHE-PRO-ALA-PNA
- Phe-Pro-Ala-pNA
- 201738-99-0
- DTXSID90782545
- DA-64253
- CS-0654407
- L-Alaninamide, L-phenylalanyl-L-prolyl-N-(4-nitrophenyl)- (9CI)
- MFCD00238130
- HY-P4470
- H-Phe-Pro-Ala-pNA
-
- MDL: MFCD00238130
- インチ: InChI=1S/C23H27N5O5/c1-15(21(29)26-17-9-11-18(12-10-17)28(32)33)25-22(30)20-8-5-13-27(20)23(31)19(24)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1
- InChIKey: IQYNDHOCCCUVDQ-YSSFQJQWSA-N
- ほほえんだ: C[C@H](NC([C@@H]1CCCN1C([C@@H](N)CC2=CC=CC=C2)=O)=O)C(NC3=CC=C([N+]([O-])=O)C=C3)=O
計算された属性
- せいみつぶんしりょう: 453.20141
- どういたいしつりょう: 453.20121898g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 11
- 複雑さ: 713
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 150Ų
じっけんとくせい
- PSA: 147.67
H-Phe-Pro-Ala-pNA 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB478221-250 mg |
H-Phe-Pro-Ala-pNA; . |
201738-99-0 | 250mg |
€1193.50 | 2023-06-15 | ||
| TRC | H229905-100mg |
H-Phe-Pro-Ala-pNA |
201738-99-0 | 100mg |
$ 1445.00 | 2022-06-04 | ||
| TRC | H229905-25mg |
H-Phe-Pro-Ala-pNA |
201738-99-0 | 25mg |
$ 545.00 | 2022-06-04 | ||
| Ambeed | A691782-1g |
L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide |
201738-99-0 | 97% | 1g |
$1620.0 | 2025-02-27 | |
| MedChemExpress | HY-P4470-1mg |
Phe-Pro-Ala-pNA |
201738-99-0 | 98.96% | 1mg |
¥600 | 2024-04-19 | |
| MedChemExpress | HY-P4470-10mg |
Phe-Pro-Ala-pNA |
201738-99-0 | 98.96% | 10mg |
¥2500 | 2024-04-19 | |
| abcr | AB478221-50 mg |
H-Phe-Pro-Ala-pNA; . |
201738-99-0 | 50mg |
€337.00 | 2023-06-15 | ||
| TRC | H229905-50mg |
H-Phe-Pro-Ala-pNA |
201738-99-0 | 50mg |
$ 905.00 | 2022-06-04 | ||
| abcr | AB478221-50mg |
H-Phe-Pro-Ala-pNA; . |
201738-99-0 | 50mg |
€357.20 | 2025-02-16 | ||
| abcr | AB478221-250mg |
H-Phe-Pro-Ala-pNA; . |
201738-99-0 | 250mg |
€1273.50 | 2025-02-16 |
H-Phe-Pro-Ala-pNA 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
H-Phe-Pro-Ala-pNAに関する追加情報
Introduction to H-Phe-Pro-Ala-pNA (CAS No. 201738-99-0)
H-Phe-Pro-Ala-pNA (CAS No. 201738-99-0) is a synthetic peptide substrate widely used in biochemical and pharmacological research. This compound, also known as N-Succinyl-Phe-Pro-Ala-pNA, is a chromogenic substrate that is particularly useful for the study of serine proteases, such as trypsin and chymotrypsin. The compound's structure and properties make it an essential tool in the development and evaluation of protease inhibitors, which are crucial in various therapeutic applications.
The chemical structure of H-Phe-Pro-Ala-pNA consists of a tetrapeptide sequence with a p-nitroanilide (pNA) group attached to the C-terminus. The pNA group serves as a chromophore, allowing for the quantitative detection of protease activity through spectrophotometric methods. This feature makes H-Phe-Pro-Ala-pNA an ideal substrate for high-throughput screening assays in drug discovery and development.
Recent advancements in the field of protease research have highlighted the importance of specific and sensitive substrates like H-Phe-Pro-Ala-pNA. For instance, studies have shown that this compound can be used to monitor the activity of specific proteases involved in diseases such as cancer, Alzheimer's disease, and cardiovascular disorders. The ability to accurately measure protease activity is crucial for understanding disease mechanisms and developing targeted therapies.
In addition to its role in basic research, H-Phe-Pro-Ala-pNA has found applications in clinical diagnostics. The compound is used in assays to detect and quantify protease levels in biological samples, which can provide valuable information for disease diagnosis and monitoring treatment efficacy. For example, elevated levels of certain proteases have been associated with the progression of cancer and other diseases, making H-Phe-Pro-Ala-pNA an important tool in clinical laboratories.
The synthesis of H-Phe-Pro-Ala-pNA involves a series of well-established chemical reactions, including peptide coupling and deprotection steps. The purity and stability of the final product are critical for its performance in various assays. High-quality H-Phe-Pro-Ala-pNA can be obtained through rigorous quality control processes, ensuring consistent results in research and clinical settings.
One of the key advantages of using H-Phe-Pro-Ala-pNA is its specificity for certain proteases. This specificity allows researchers to differentiate between different types of proteases that may be present in a sample, providing more detailed insights into biological processes. For instance, studies have demonstrated that H-Phe-Pro-Ala-pNA is highly specific for trypsin-like serine proteases, making it an excellent choice for assays focused on these enzymes.
The use of chromogenic substrates like H-Phe-Pro-Ala-pNA has also facilitated the development of new analytical techniques. For example, enzyme-linked immunosorbent assays (ELISAs) that incorporate these substrates have been developed to detect low levels of protease activity with high sensitivity and specificity. These techniques have broad applications in both research and clinical settings, contributing to advancements in our understanding of protease biology.
In conclusion, H-Phe-Pro-Ala-pNA (CAS No. 201738-99-0) is a versatile and essential compound in biochemical and pharmacological research. Its unique properties make it an invaluable tool for studying serine proteases and developing targeted therapies for various diseases. As research continues to advance, the importance of compounds like H-Phe-Pro-Ala-pNA will only grow, driving further innovations in drug discovery and clinical diagnostics.
201738-99-0 (H-Phe-Pro-Ala-pNA) 関連製品
- 52535-69-0(ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)
- 1228665-92-6(2,3-Dihydro-1h-pyrido3,4-b1,4oxazine-8-carboxylic acid)
- 2639399-21-4(tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate)
- 1368451-18-6(3-(2-bromophenyl)propane-1-thiol)
- 1207047-66-2(methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate)
- 1419209-31-6(5,8-Diazaspiro[3.5]nonan-6-one)
- 29395-08-2(6-(4-methoxyphenyl)-6-oxo-hexanenitrile)
- 2172013-58-8(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbut-2-ynamidopropanoic acid)
- 773134-56-8(Ethyl 2-chloro-6-fluorobenzoate)
- 1503778-55-9(3-(1H-pyrazol-4-yl)butanoic acid)

